REACTION_CXSMILES
|
C1(C)C(C)=CC=CC=1.C[O-].[K+].CO[C:14](=[O:17])[O:15][CH3:16].[CH:18]1([CH2:24][C:25](=[O:27])[CH3:26])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1>C(O)(=O)C.O>[CH:18]1([CH2:24][C:25](=[O:27])[CH2:26][C:14]([O:15][CH3:16])=[O:17])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
solid
|
Quantity
|
33.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[K+]
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
COC(OC)=O
|
Name
|
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CC(C)=O
|
Name
|
|
Quantity
|
95 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
the organic phase concentrated
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)CC(CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.9 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |